4-Acetyl-4'-chlorobiphenyl

Übersicht

Beschreibung

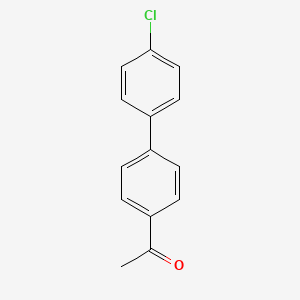

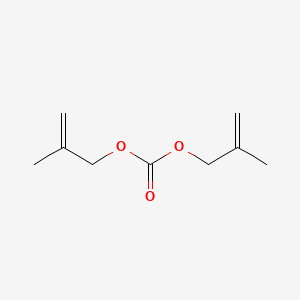

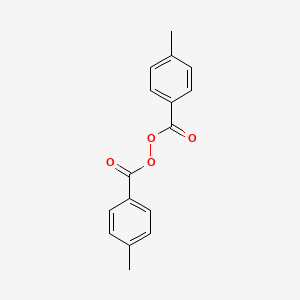

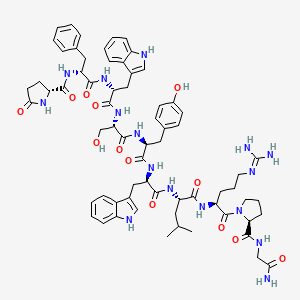

4-Acetyl-4’-chlorobiphenyl is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Acetyl-4’-chlorobiphenyl consists of two benzene rings (biphenyl) with a chlorine atom attached to one of the rings and an acetyl group attached to the other .Physical And Chemical Properties Analysis

4-Acetyl-4’-chlorobiphenyl is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmacology

Scientific Field

Pharmacology

Application Summary

4-Acetyl-4’-chlorobiphenyl is utilized in pharmacological research to study its effects on cytochrome P450 enzymes, which are crucial for drug metabolism.

Methods and Procedures

The compound is often used in in vitro assays with hepatic microsomes to assess its influence on enzyme activity, typically following pretreatment with inducers like 3-methylcholanthrene .

Results and Outcomes

The research has shown differential responses in enzyme activity, providing insights into the metabolic pathways and potential drug interactions .

Material Science

Scientific Field

Material Science

Application Summary

In material science, 4-Acetyl-4’-chlorobiphenyl serves as a precursor for creating advanced materials with specific electronic properties.

Methods and Procedures

The compound is synthesized and incorporated into various materials to modify their electronic and structural characteristics.

Results and Outcomes

The incorporation of 4-Acetyl-4’-chlorobiphenyl has led to materials with improved stability and performance in electronic applications .

Environmental Science

Scientific Field

Environmental Science

Application Summary

This compound is studied for its biodegradation potential, particularly in the context of polychlorinated biphenyls (PCBs) degradation.

Methods and Procedures

Microbial degradation pathways are explored, utilizing bacteria capable of dechlorination and mineralization of PCBs.

Results and Outcomes

The studies provide a foundation for bioremediation strategies to address PCB contamination in the environment .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

4-Acetyl-4’-chlorobiphenyl is used in developing analytical methods for detecting and quantifying chemical substances.

Methods and Procedures

The compound’s interactions with various substrates are analyzed to enhance the sensitivity and specificity of detection methods.

Results and Outcomes

The research has led to more accurate and reliable analytical techniques for substance identification and measurement .

Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, the compound is used to investigate the interaction of chemicals with biological systems.

Methods and Procedures

Biochemical assays are conducted to study the binding and effects of 4-Acetyl-4’-chlorobiphenyl on proteins and enzymes.

Results and Outcomes

Findings have contributed to a better understanding of the biochemical behavior of similar compounds and their biological impacts .

Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

4-Acetyl-4’-chlorobiphenyl is involved in the synthesis of complex organic molecules, serving as a building block.

Methods and Procedures

The compound is used in various synthetic routes to construct larger, more complex organic structures.

Results and Outcomes

Its use has enabled the synthesis of novel organic compounds with potential applications in different scientific fields .

This analysis provides a detailed overview of the diverse applications of 4-Acetyl-4’-chlorobiphenyl across various scientific disciplines, highlighting its significance in research and development.

Toxicology

Scientific Field

Toxicology

Application Summary

The toxicological profile of 4-Acetyl-4’-chlorobiphenyl is studied to understand its impact on biological systems and the environment.

Methods and Procedures

Toxicity tests are conducted using in vitro and in vivo models to determine the compound’s effects on cellular and organismal health.

Results and Outcomes

The studies help in assessing the safety and environmental risks associated with the compound and its derivatives .

Bioremediation

Scientific Field

Bioremediation

Application Summary

Research into the bioremediation potential of 4-Acetyl-4’-chlorobiphenyl focuses on its use in the degradation of environmental pollutants.

Methods and Procedures

The compound is tested for its ability to be broken down by microorganisms, particularly in the context of polychlorinated biphenyls (PCBs) degradation.

Results and Outcomes

The findings contribute to the development of microbial remediation strategies for PCB-contaminated environments .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

In nanotechnology, 4-Acetyl-4’-chlorobiphenyl is explored for its potential to create nanoscale materials with unique properties.

Methods and Procedures

The compound is used in the fabrication of nanoparticles and nanostructures through various chemical and physical methods.

Results and Outcomes

The research has led to the development of novel nanomaterials with applications in electronics, catalysis, and medicine .

Electrophysiology

Scientific Field

Electrophysiology

Application Summary

4-Acetyl-4’-chlorobiphenyl is investigated for its electrical properties and its use in studying the electrophysiological behavior of materials.

Methods and Procedures

The compound is incorporated into electronic devices and systems to measure electrical responses under different conditions.

Results and Outcomes

The studies provide insights into the electrical characteristics of materials and help in designing better electrophysiological equipment .

Molecular Biology

Scientific Field

Molecular Biology

Application Summary

The compound is used in molecular biology to study the interaction of small molecules with DNA and proteins.

Methods and Procedures

4-Acetyl-4’-chlorobiphenyl is applied in assays to investigate its binding affinity and effect on the structure and function of biomolecules.

Results and Outcomes

The research aids in understanding the molecular mechanisms of action of similar compounds and their potential therapeutic uses .

Safety And Hazards

The safety data sheet for 4-Acetyl-4’-chlorobiphenyl indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, and clothing .

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGUSEJJJVVVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343830 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-4'-chlorobiphenyl | |

CAS RN |

5002-07-3 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)